Ampicillin N,N'-dibenzylethylenediamine salt is a semisynthetic antibiotic derived from penicillin. It is primarily utilized in the treatment of bacterial infections. The compound is formed by the combination of the sodium salt of penicillin G with N,N'-dibenzylethylenediamine, which enhances its pharmacological properties and broadens its spectrum of activity against various bacterial pathogens .
Ampicillin N,N'-dibenzylethylenediamine salt is synthesized from natural penicillin sources, particularly Penicillium chrysogenum, through chemical modification processes. This antibiotic retains the core β-lactam structure characteristic of penicillins, which is crucial for its antibacterial activity .
Ampicillin N,N'-dibenzylethylenediamine salt belongs to the class of β-lactam antibiotics. It is classified as a broad-spectrum antibiotic, effective against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, making it vital in treating a variety of infections.
The synthesis of Ampicillin N,N'-dibenzylethylenediamine salt can be achieved through several methods:
The reduction process typically achieves yields exceeding 90%, resulting in a product that is substantially free from by-products, facilitating further reactions without extensive purification steps .
The molecular structure of Ampicillin N,N'-dibenzylethylenediamine salt features a β-lactam ring fused to a thiazolidine ring, characteristic of penicillins. The addition of N,N'-dibenzylethylenediamine introduces two benzyl groups that enhance lipophilicity and potentially improve penetration through bacterial membranes.
Ampicillin N,N'-dibenzylethylenediamine salt undergoes various chemical reactions typical for β-lactam antibiotics:
The inherent strain within the β-lactam ring contributes to its high reactivity, making it susceptible to nucleophilic attack by hydroxide ions or other nucleophiles during hydrolysis .
The mechanism of action for Ampicillin N,N'-dibenzylethylenediamine salt primarily revolves around its ability to inhibit bacterial cell wall synthesis:
Studies indicate that Ampicillin N,N'-dibenzylethylenediamine salt retains stability under acidic conditions but may degrade rapidly in alkaline environments due to hydrolysis of the β-lactam ring .
Ampicillin N,N'-dibenzylethylenediamine salt has several significant applications:
The quest for prolonged antibiotic action drove mid-20th-century research into penicillin salt modifications. Native penicillin G (benzylpenicillin) exhibited rapid renal clearance, necessitating frequent injections that compromised patient compliance and therapeutic efficacy. This limitation spurred the development of repository (depot) formulations designed to delay absorption through low aqueous solubility. The first breakthrough emerged with procaine penicillin G in the late 1940s, where the procaine counterion reduced solubility, extending therapeutic concentrations to 12–24 hours post-intramuscular injection [4] [7]. By the early 1950s, benzathine penicillin G (N,N'-dibenzylethylenediamine dipenicillin G) further extended release profiles due to its exceptionally low solubility, maintaining detectable serum levels for up to 21–28 days [9] [10]. These innovations leveraged the principle of ion-pair stabilization, where bulky organic cations formed crystalline salts with penicillin anions, slowing dissolution at the injection site. The success of benzathine penicillin G established N,N'-dibenzylethylenediamine (DBED) as a versatile counterion for sustained-release antibiotics, later applied to ampicillin [3] [9].
Table 1: Key Repository Penicillin Formulations and Their Release Kinetics
Penicillin Salt | Counterion Structure | Aqueous Solubility (mg/mL) | Typical Release Duration |
---|---|---|---|
Potassium Penicillin G | K⁺ | ~1000 | 4–6 hours |
Procaine Penicillin G | Procaine (C₁₃H₂₀N₂O₂) | ~4 | 12–24 hours |
Benzathine Penicillin G | DBED (C₁₆H₂₀N₂) | ~0.2 | 7–28 days |
Ampicillin DBED Salt* | DBED (C₁₆H₂₀N₂) | <1 (estimated) | 24–72 hours (projected) |
*Synthetic analogue; solubility inferred from structural similarity [3] [9] [10].
N,N'-Dibenzylethylenediamine (DBED) was identified as an optimal counterion due to its unique molecular geometry and physicochemical properties. The compound (C₁₆H₂₀N₂) features two benzyl groups attached to the terminal nitrogen atoms of ethylenediamine, creating a symmetric, lipophilic di-cation. This structure enables:
Synthesis of DBED involves catalytic hydrogenation of 1,3-dibenzyl-2-phenylimidazolidine or direct alkylation of ethylenediamine with benzyl chloride under alkaline conditions. The diacetate salt (DBED·2CH₃COOH) crystallizes from ethanol/water mixtures, yielding a stable, white crystalline powder [3]. When complexed with ampicillin, the DBED salt leverages the broad-spectrum activity of ampicillin (active against Gram-positive and select Gram-negative bacteria) while overcoming its rapid clearance (plasma half-life ~1 hour). DBED’s molecular weight (~240 g/mol) provides optimal steric bulk to impede dissolution without preventing eventual bioavailability [1] [9].
Fig. 1: Synthesis Pathway for N,N'-Dibenzylethylenediamine Diacetate
Benzaldehyde + Ethylenediamine → Schiff Base Intermediate │ ↓ Catalytic Hydrogenation (Pd/C, H₂) N,N'-Dibenzylethylenediamine │ ↓ Acetic Acid Quenching N,N'-Dibenzylethylenediamine Diacetate (C₁₆H₂₀N₂·2C₂H₄O₂)
Adapted from patent data [3].
The pharmacological performance of ampicillin-DBED hinges on its release kinetics relative to established repository penicillins. Critical comparisons include:
DBED-ampicillin (projected solubility <1 mg/mL) is designed to balance these extremes, targeting 24–72 hours of therapeutic concentrations. DBED’s symmetrical structure promotes slower dissolution than procaine but faster than benzathine [3] [9].
Stability and Manufacturing:Procaine penicillin is prone to hydrolysis due to ester linkages, while benzathine penicillin requires stringent crystallization control. DBED’s amine groups confer superior hydrolytic stability, and its diacetate form facilitates purification via recrystallization [3].
Antimicrobial Spectrum Utilization:Benzathine penicillin G is reserved for highly susceptible pathogens (e.g., Streptococcus pyogenes). In contrast, ampicillin-DBED could leverage ampicillin’s revived efficacy against Salmonella spp. (>90% susceptibility reported post-2010) and Enterococci, where repository therapy is clinically unmet [8].
Table 2: Pharmacokinetic and Antimicrobial Profile Comparison
Parameter | Procaine Penicillin G | Benzathine Penicillin G | Ampicillin-DBED (Projected) |
---|---|---|---|
Peak Serum Concentration | 1–2 µg/mL | 0.1–0.3 µg/mL | 3–5 µg/mL (estimated) |
Time Above MIC (h) | 12–24 | 336–504 | 48–72 |
Suitable Pathogens | Streptococci, Treponema | Highly susceptible Streptococci | Enterococci, Salmonella, Listeria |
Synthetic Complexity | Low | High | Moderate |
Data compiled from clinical PK studies and formulation analyses [4] [7] [8].
The resurgence of ampicillin-susceptible Salmonella enterica serovars (94.5% sensitivity in recent surveillance) underscores the therapeutic relevance of ampicillin-DBED. Unlike legacy repository penicillins, this salt could deliver prolonged exposure above the MIC90 for Salmonella (0.25 µg/mL), enabling single-dose typhoid therapy [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7